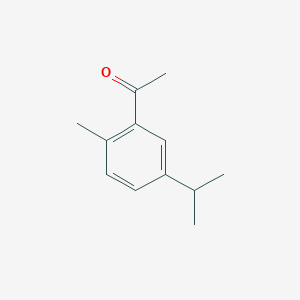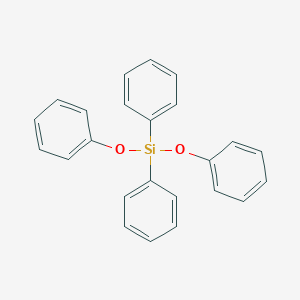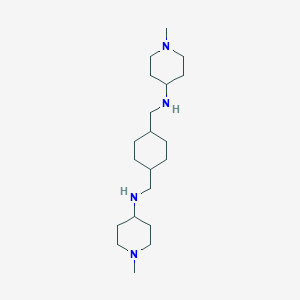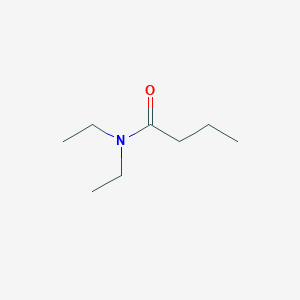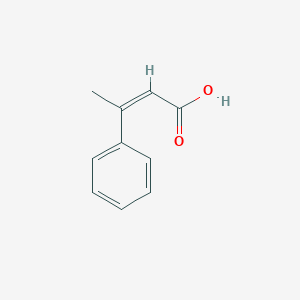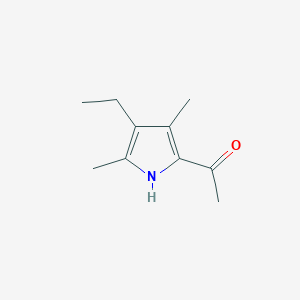
Ketone, 4-ethyl-3,5-dimethylpyrrol-2-YL methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketones are a class of organic compounds that contain a carbonyl group (C=O) bonded to two other carbon atoms. 4-ethyl-3,5-dimethylpyrrol-2-YL methyl ketone is a ketone compound that has been used in scientific research for various applications.
Mecanismo De Acción
The mechanism of action of 4-ethyl-3,5-dimethylpyrrol-2-YL methyl ketone is not well understood. However, it is believed to act as a ligand for certain receptors in the body, which may be involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. It has also been shown to have an effect on the central nervous system, including analgesic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using this compound in lab experiments is its availability and relatively low cost. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on this compound. One direction is to further investigate its mechanism of action and identify the receptors it interacts with in the body. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, research can be done to optimize the synthesis method to improve the yield and purity of the product.
Métodos De Síntesis
The synthesis of 4-ethyl-3,5-dimethylpyrrol-2-YL methyl ketone involves the reaction of 4-ethyl-3,5-dimethylpyrrole with methyl ethyl ketone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained by distillation.
Aplicaciones Científicas De Investigación
This compound has been used in scientific research for various applications such as in the synthesis of new compounds, as a reagent in chemical reactions, and as a starting material for the preparation of pharmaceuticals. It has also been used as a flavor and fragrance ingredient in the food and beverage industry.
Propiedades
Número CAS |
1500-91-0 |
|---|---|
Nombre del producto |
Ketone, 4-ethyl-3,5-dimethylpyrrol-2-YL methyl |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-5-9-6(2)10(8(4)12)11-7(9)3/h11H,5H2,1-4H3 |
Clave InChI |
SUAXMKRXTCGJJD-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)C(=O)C)C |
SMILES canónico |
CCC1=C(NC(=C1C)C(=O)C)C |
Otros números CAS |
1500-91-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



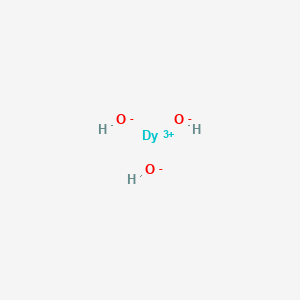

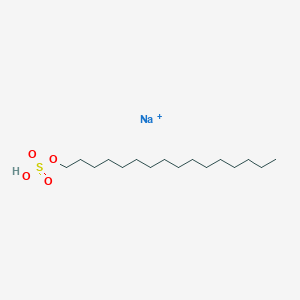

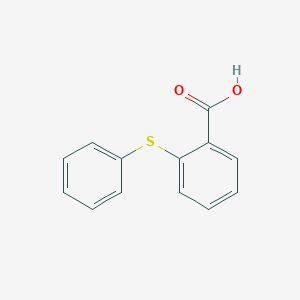
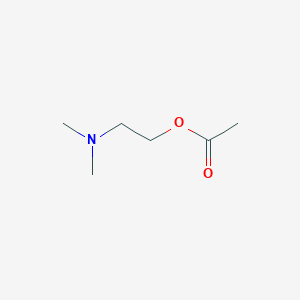
![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)

